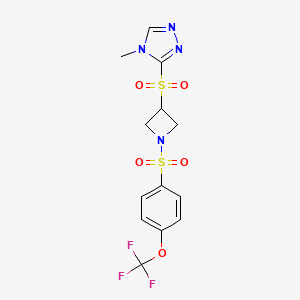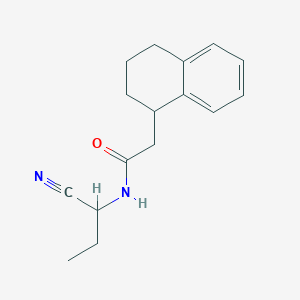
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate
Übersicht
Beschreibung
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is a chiral compound known for its unique structural features and significant applications in various fields of science. The compound consists of a cyclopropane ring substituted with a phenyl group and an ethyl ester group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, asymmetric synthesis techniques using chiral catalysts can be employed to produce the desired enantiomer with high enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation yields carboxylic acids or ketones.
- Reduction yields alcohols.
- Substitution yields various esters or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl(1r,2s)-2-vinylcyclopropanecarboxylate: Similar structure but with a vinyl group instead of a phenyl group.
Ethyl(1r,2s)-2-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is unique due to its phenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying stereochemistry and chiral interactions in various chemical and biological systems .
Eigenschaften
CAS-Nummer |
946-38-3; 96-43-5 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.242 |
IUPAC-Name |
ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
SRGUIJLJERBBCM-GHMZBOCLSA-N |
SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile](/img/structure/B2483773.png)



![4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2483780.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)



